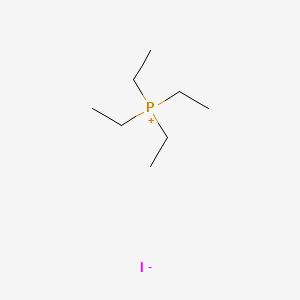

Tetraethylphosphonium iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetraethylphosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20P.HI/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSYTZHMRBAPAO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[P+](CC)(CC)CC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50962942 | |

| Record name | Tetraethylphosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4317-06-0 | |

| Record name | Phosphonium, tetraethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4317-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, tetraethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004317060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethylphosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylphosphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Mechanistic Pathways of Tetraethylphosphonium Iodide

Synthetic Methodologies

The preparation of tetraethylphosphonium iodide can be achieved through several reliable methods, primarily centered around the formation of the quaternary phosphonium (B103445) cation.

Alkylation Reactions for Quaternary Phosphonium Salt Formation

The most direct and common method for synthesizing this compound is through the quaternization of a tertiary phosphine (B1218219) with an alkyl halide. mdpi.com This reaction, a classic example of the Menshutkin reaction, involves the direct alkylation of triethylphosphine (B1216732) with ethyl iodide. sciensage.inforsc.org The lone pair of electrons on the phosphorus atom of triethylphosphine nucleophilically attacks the electrophilic carbon atom of ethyl iodide, forming a new phosphorus-carbon bond and yielding the tetraethylphosphonium cation with the iodide as the counter-ion. rsc.org

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetonitrile, and may be heated to increase the reaction rate. google.comresearchgate.net For instance, a patented method describes the synthesis by reacting triethylphosphine and ethyl iodide in ethanol at 80°C in a microreactor, achieving a high yield of 86%. google.com The reaction's kinetics are well-studied and follow a second-order rate law, dependent on the concentrations of both reactants. sciensage.inforesearchgate.net

Table 1: Synthesis of this compound via Alkylation

| Reactant 1 | Reactant 2 | Solvent | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Triethylphosphine | Ethyl Iodide | Ethanol | 86 | 80°C, Microreactor |

| Triethylphosphine | Ethyl Iodide | Acetonitrile | - | 298.15–328.15 K |

| Triethylphosphine | Ethyl Iodide | Methanol | - | 298.15–328.15 K |

This table presents data from a patented synthesis and kinetic studies. The yield is specified for the ethanol-based synthesis. Kinetic studies in other solvents focused on rate constants rather than final yield. rsc.orggoogle.comresearchgate.net

Anion Exchange Reactions in Phosphonium Salt Synthesis

An alternative route to this compound involves anion exchange from other tetraethylphosphonium salts. google.com If a different tetraethylphosphonium halide, such as the bromide or chloride, is more readily available, it can be converted to the iodide salt. This is typically accomplished by reacting the phosphonium salt with an alkali metal iodide, like potassium iodide or sodium iodide. google.comgoogle.com

The success of this method often relies on solubility differences. For example, if tetraethylphosphonium chloride is reacted with potassium iodide in a solvent where potassium chloride is poorly soluble, the precipitation of KCl drives the reaction forward, leaving the desired this compound in solution. researchgate.net Anion exchange resins are also employed for this purpose, offering a clean and efficient way to swap counter-ions without introducing inorganic salt byproducts into the solution phase. researchgate.netnih.gov This technique is broadly applicable for preparing a variety of ionic liquids and phosphonium salts with specific anions. nih.gov

Investigation of Catalytic Approaches in Phosphonium Salt Formation

While the direct alkylation of triethylphosphine with ethyl iodide is generally efficient, catalytic methods are a key area of research for forming other quaternary phosphonium salts, especially when less reactive alkyl halides are used. researchgate.netmagtech.com.cn These catalytic systems often aim to increase reaction rates and yields under milder conditions. rsc.org For instance, phase-transfer catalysts, which can include phosphonium salts themselves, facilitate reactions between reactants in different phases (e.g., a solid and a liquid). magtech.com.cnrsc.org

The iodide ion itself can serve as a potent nucleophilic catalyst, particularly in reactions where an alkyl chloride or bromide is used as the alkylating agent instead of the more reactive alkyl iodide. stackexchange.com This process is an application of the Finkelstein reaction principle. If one wishes to synthesize a phosphonium salt from an alkyl bromide, adding a catalytic amount of an iodide salt (like LiI or KI) can significantly accelerate the reaction. stackexchange.com

The catalytic cycle proceeds as follows:

The iodide ion, being a stronger nucleophile than the phosphine in many contexts, displaces the bromide from the alkyl bromide, forming an alkyl iodide intermediate in situ.

The alkyl iodide is much more reactive towards nucleophilic attack by the tertiary phosphine than the initial alkyl bromide was.

The phosphine attacks the alkyl iodide, forming the desired quaternary phosphonium cation and regenerating the iodide ion, which can then participate in another catalytic cycle. stackexchange.com

This catalytic use of iodide is effective because iodide is both a good nucleophile (for the initial displacement) and an excellent leaving group (for the final displacement by the phosphine). stackexchange.combits-pilani.ac.in

Reaction Mechanisms

Understanding the underlying mechanisms provides insight into the reactivity and factors influencing the synthesis of this compound.

Elucidation of Nucleophilic Substitution Processes

The formation of this compound from triethylphosphine and ethyl iodide is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. rsc.orgbits-pilani.ac.in In this process, the reaction occurs in a single, concerted step. bits-pilani.ac.in

The key mechanistic features are:

Nucleophile: The triethylphosphine molecule, with its accessible lone pair of electrons on the phosphorus atom, acts as the nucleophile. masterorganicchemistry.com

Electrophile: The ethyl iodide molecule serves as the electrophile (or substrate), with the carbon atom bonded to the iodine being the electrophilic center due to the polarity of the C-I bond. masterorganicchemistry.com

Transition State: The reaction proceeds through a single transition state where the nucleophilic phosphorus atom is forming a bond to the carbon, while the carbon-iodine bond is simultaneously breaking. This transition state has a trigonal bipyramidal geometry around the central carbon atom.

Leaving Group: The iodide ion is displaced as the leaving group. Iodide is an excellent leaving group because it is the conjugate base of a strong acid (HI) and is a very weak base, making it stable on its own. bits-pilani.ac.in

Analysis of Catalytic Cycles Involving Iodide Anions

The iodide anion, a component of this compound, plays a significant role in various catalytic cycles. Its utility stems from its properties as a strong nucleophile, a good leaving group, and its ability to participate in single-electron transfer (SET) processes, particularly under photoredox conditions. The catalytic cycles involving iodide anions are diverse, ranging from accelerating substitution reactions to enabling complex radical-mediated transformations.

Nucleophilic Catalysis in Halogen Exchange Reactions

One of the fundamental catalytic roles of the iodide anion is in accelerating the synthesis of phosphonium salts from alkyl halides that are less reactive than alkyl iodides (e.g., alkyl bromides or chlorides). This process, often referred to as the Finkelstein reaction, relies on the superior properties of the iodide ion as both a nucleophile and a leaving group compared to bromide or chloride.

In a typical cycle, a catalytic amount of an iodide salt, such as this compound, is introduced into a reaction between a trialkylphosphine (like triethylphosphine) and an alkyl bromide. The catalytic cycle can be described as follows:

Nucleophilic Attack by Iodide: The iodide anion (I⁻) acts as a potent nucleophile, displacing the bromide anion (Br⁻) from the alkyl bromide to form an alkyl iodide intermediate. This reaction is generally faster than the direct reaction of the phosphine with the alkyl bromide.

Reaction with Phosphine: The newly formed alkyl iodide is highly reactive towards nucleophilic attack by the trialkylphosphine. The phosphine displaces the iodide anion, which is an excellent leaving group, to form the final tetraalkylphosphonium bromide product.

Catalyst Regeneration: The iodide anion is regenerated in the second step, allowing it to re-enter the catalytic cycle and convert another molecule of alkyl bromide to alkyl iodide. stackexchange.com

This cycle effectively uses the iodide ion to shuttle the alkyl group from a less reactive halide to the phosphine more efficiently. The stability of the iodide anion, due to its large size and polarizability, makes it an excellent leaving group, facilitating the final product formation. stackexchange.com

Table 1: Key Features of Iodide as a Nucleophilic Catalyst

| Feature | Description | Reference |

|---|---|---|

| Nucleophilicity | Iodide is a stronger nucleophile than bromide or chloride in many solvent systems, enabling faster initial reaction with the alkyl halide. | stackexchange.com |

| Leaving Group Ability | The C-I bond is weaker than C-Br or C-Cl bonds, and the iodide anion is highly stable due to its large size and polarizability, making it an excellent leaving group. stackexchange.comchinesechemsoc.org | stackexchange.com |

| Catalytic Turnover | Each iodide ion can participate in numerous reaction cycles, converting many molecules of the starting alkyl halide. stackexchange.com | stackexchange.com |

Photoredox Catalysis via Electron-Donor-Acceptor (EDA) Complexes

In recent years, the iodide anion from phosphonium salts has been extensively used in photoredox catalysis. This compound can form an electron-donor-acceptor (EDA) or charge-transfer complex (CTC) with a suitable electron acceptor. chinesechemsoc.org Upon irradiation with visible light, this complex undergoes a single-electron transfer (SET) event.

The general mechanism proceeds as follows:

EDA Complex Formation: The iodide anion (the electron donor) forms a non-covalent EDA complex with an electron-accepting substrate. nih.gov In some cases, the phosphonium cation itself can act as a σ-hole donor to facilitate the formation of a photoactive complex. chinesechemsoc.org

Photoexcitation and SET: Upon absorption of light (typically blue LEDs), the EDA complex is excited. An electron is transferred from the iodide anion to the acceptor molecule. This process generates an iodine radical (I•) and a radical anion of the substrate.

Radical Reaction: The generated radical species then undergoes further chemical transformations, such as fragmentation (e.g., decarboxylation) to produce an alkyl radical, which can then participate in various C-C or C-heteroatom bond-forming reactions. chinesechemsoc.orgnih.gov

Catalyst Regeneration: The iodine radical (I•) is subsequently reduced back to an iodide anion in a later step of the reaction, completing the catalytic cycle.

This methodology has been applied to a wide range of reactions, including alkylations, alkenylations, and cyclizations, often proceeding without the need for transition metals or dedicated photocatalysts. chinesechemsoc.orgchinesechemsoc.orgnih.gov

Table 2: Representative Photoredox Reactions Catalyzed by Iodide Anions

| Reaction Type | Description | Key Intermediates | Reference |

|---|---|---|---|

| Decarboxylative Alkylation | Redox-active esters are used to generate alkyl radicals following SET from the iodide anion. These radicals can then alkylate various substrates like enamides. nih.govbeilstein-journals.org | EDA Complex, Alkyl Radical, Iodine Radical | nih.govbeilstein-journals.org |

| Deaminative Alkenylation | Katritzky salts derived from amino acids undergo deamination to form radicals that can be used for alkenylation reactions. nih.gov | EDA Complex, Alkyl Radical, Iodine Radical | nih.gov |

| Radical Annulation | Alkyl radicals generated via the photoredox cycle can initiate annulation cascades to build complex ring systems. nih.gov | EDA Complex, Alkyl Radical, Iodine Radical | nih.gov |

Halogen-Bonding Catalysis

The iodide anion can also act as a catalyst through the formation of halogen bonds (XB). A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the XB donor) interacts with a Lewis base (the XB acceptor), such as an iodide anion. rsc.org

In catalytic systems, an organic iodide salt, such as this compound, can catalyze radical generation from an alkyl iodide initiator (e.g., 2-cyanopropyl iodide).

The catalytic cycle involves:

Halogen Bond Formation: The iodide anion of the phosphonium salt coordinates with the iodine atom of the alkyl iodide initiator. rsc.org

Radical Generation: This halogen-bonding interaction facilitates the homolytic cleavage of the C-I bond, reversibly generating an alkyl radical and an I₂⁻• radical anion.

Polymerization/Reaction: The generated alkyl radical can then initiate a polymerization reaction or engage in other chemical transformations. rsc.org

Computational and Theoretical Studies on Tetraethylphosphonium Iodide

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations are particularly useful for investigating the bulk properties and dynamic behavior of ionic liquids, a class of materials to which tetraethylphosphonium iodide belongs.

MD simulations of phosphonium-based ionic liquids typically employ empirical force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic positions. These force fields are often developed and validated by comparing simulated properties, such as density and viscosity, with experimental data. ucl.ac.ukacs.org

Simulations can provide detailed information about the liquid structure, including radial distribution functions (RDFs) that describe the probability of finding one ion at a certain distance from another. For phosphonium (B103445) ionic liquids, MD studies have revealed how the length of the alkyl chains on the cation affects the local organization of the liquid. acs.org These simulations can also be used to calculate important transport properties like self-diffusivity and ionic conductivity. nsf.gov The effect of temperature on these properties can also be readily investigated. ucl.ac.uk

While specific MD simulations of pure this compound are not widely reported, the extensive research on other phosphonium ionic liquids provides a strong framework for how such a study would be conducted and the types of insights it would yield. ucl.ac.ukacs.orgnsf.gov

Charge Transport Modeling

Understanding the mechanisms of charge transport in ionic materials is crucial for their application in electrochemical devices. For this compound, charge transport is primarily due to the movement of the [TEP]⁺ cations and I⁻ anions under the influence of an electric field.

Theoretical models can be used to describe and predict the ionic conductivity of such materials. One approach is to use MD simulations to calculate the diffusion coefficients of the ions, which are then related to the ionic conductivity through the Nernst-Einstein equation.

Experimental techniques like broadband dielectric spectroscopy, combined with theoretical models such as the random barrier model, can be used to investigate charge transport and dipolar relaxations in phosphonium-based ionic liquids. nih.gov Studies on tributyloctylphosphonium-based ionic liquids have shown that the type of anion has a significant impact on the DC ionic conductivity and the characteristic charge transport rates. nih.gov By scaling these transport quantities by the calorimetric glass transition temperature, a common underlying mechanism of glass transition-assisted hopping for ion conduction has been suggested. nih.gov

These findings for other phosphonium ionic liquids provide a basis for understanding and modeling the charge transport properties of this compound. Such models are essential for designing and optimizing electrolyte materials for various applications.

Advanced Applications in Materials Science and Catalysis

Phase Transfer Catalysis (PTC) with Phosphonium (B103445) Iodides

Phase transfer catalysis is a powerful technique in synthetic chemistry that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase. Phosphonium salts, such as tetraethylphosphonium iodide, are effective phase transfer catalysts due to their ability to transport anions from the aqueous phase into the organic phase, where the reaction can proceed.

The catalytic action of this compound in a phase transfer system is predicated on the principle of ion pair formation. The tetraethylphosphonium cation [(C₂H₅)₄P]⁺ is lipophilic due to the ethyl groups, allowing it to be soluble in the organic phase. Conversely, its ionic nature allows it to interact with anions in the aqueous phase.

The mechanism can be described in the following steps:

Anion Exchange: In the aqueous phase, the tetraethylphosphonium cation pairs with a reactant anion (for example, a nucleophile, Nu⁻), forming an ion pair, [(C₂H₅)₄P]⁺Nu⁻.

Phase Transfer: This ion pair, being soluble in the organic phase, migrates across the phase boundary from the aqueous to the organic phase.

Reaction: In the organic phase, the "naked" anion is highly reactive and participates in the desired chemical reaction with the organic substrate.

Catalyst Regeneration: After the reaction, the tetraethylphosphonium cation pairs with the leaving group anion and transfers back to the aqueous phase, where it can pick up another reactant anion, thus continuing the catalytic cycle.

This process of forming a lipophilic ion pair is crucial for transporting the reactive anion into the organic phase where the substrate is located, thereby accelerating the reaction rate significantly.

While phosphonium salts are broadly utilized in various organic syntheses, specific documented examples of this compound in prominent cross-coupling reactions like Suzuki or Heck couplings are not extensively reported in the scientific literature. However, the principles of phase transfer catalysis suggest its potential utility in such reactions, particularly in scenarios where a nucleophilic partner needs to be transferred into an organic phase to react with an organometallic complex.

In a broader context, phosphonium salts can play a role in facilitating cross-coupling reactions by enhancing the solubility and reactivity of the anionic species involved in the catalytic cycle.

A notable application of analogous quaternary ammonium (B1175870) iodides, and by extension this compound, is in the oxidative α-azidation of carbonyl compounds. This reaction introduces an azide (B81097) group at the α-position of a carbonyl compound, which is a valuable transformation in organic synthesis for the preparation of nitrogen-containing molecules.

The proposed mechanism, drawing an analogy from studies on tetrabutylammonium (B224687) iodide, involves the in situ formation of a hypoiodite (B1233010) species. The tetraalkylphosphonium iodide is oxidized, which then facilitates the α-iodination of the carbonyl compound. This is followed by a nucleophilic substitution where the azide anion, transferred from the aqueous phase via the phosphonium cation, displaces the iodide, yielding the α-azidated product. The phosphonium salt here acts both as a source for the iodinating species and as a phase transfer catalyst for the azide anion.

Phosphonium Iodides in Perovskite Solar Cells (PSCs)

Perovskite solar cells are a promising photovoltaic technology, and significant research is focused on improving their efficiency and stability. This compound and similar phosphonium salts have been investigated as additives to enhance the performance of these devices.

This compound can function as an interfacial additive, typically applied between the electron transport layer and the perovskite active layer. The introduction of such additives can lead to several beneficial effects:

Improved Crystal Quality: The presence of the phosphonium salt during the perovskite crystallization process can lead to the formation of higher-quality perovskite films with larger grain sizes and fewer defects.

Enhanced Stability: The additive can protect the perovskite layer from degradation caused by moisture and other environmental factors, thereby improving the long-term stability of the solar cell.

Favorable Energy Level Alignment: The additive can modify the energy levels at the interface, leading to more efficient charge extraction and reduced energy loss.

A study on the similar compound, tetrabutylphosphonium (B1682233) iodide, demonstrated that its incorporation into the perovskite layer significantly enhanced the power conversion efficiency and stability of the solar cells.

One of the primary roles of this compound as an additive in perovskite solar cells is defect passivation. Polycrystalline perovskite films inherently contain a high density of defects, particularly at the grain boundaries and on the surface. These defects can act as traps for charge carriers, leading to non-radiative recombination and a reduction in the device's efficiency and stability.

The mechanisms by which this compound passivates these defects are believed to be:

Grain Boundary Passivation: The bulky tetraethylphosphonium cations can accumulate at the grain boundaries. This can passivate charged defects, such as lead and iodide vacancies, by forming bonds with under-coordinated ions. The iodide anions from the additive can also fill iodide vacancies.

Surface Defect Passivation: The phosphonium iodide can form a passivation layer on the surface of the perovskite film. This layer can reduce surface defects and suppress non-radiative recombination at the interface between the perovskite and the charge transport layers. In some cases, the bulky organic cation can lead to the in-situ formation of a 2D perovskite layer on top of the 3D perovskite, which is known to enhance stability and passivate surface states.

| Parameter | Effect of this compound Addition |

| Crystal Quality | Improved, with larger grain sizes |

| Power Conversion Efficiency | Increased |

| Device Stability | Enhanced against moisture and thermal stress |

| Defect Density | Reduced at grain boundaries and surfaces |

| Charge Recombination | Suppressed |

Influence on Perovskite Film Morphology and Crystallinity

The morphology and crystallinity of the perovskite layer are critical factors that significantly influence the performance of a perovskite solar cell. nih.gov A uniform, dense, and pinhole-free perovskite film with large, well-crystallized grains is essential for efficient charge transport and reduced charge recombination. The incorporation of additives like tetraalkylphosphonium halides into the perovskite precursor solution has been shown to be an effective strategy for controlling the crystallization process and improving the quality of the perovskite film. utoledo.edu

While specific research on this compound is limited, studies on analogous compounds such as tetrabutylphosphonium iodide (B₄PI) provide significant insights. The addition of B₄PI has been demonstrated to enhance the quality of perovskite crystals. nih.gov This improvement is attributed to the role of the bulky organic phosphonium cation in modulating the nucleation and growth of the perovskite crystals. These large cations can act as a template or a capping agent during crystallization, leading to the formation of larger grains and a reduction in the density of grain boundaries. utoledo.edu A higher degree of crystallinity and larger grain size are directly correlated with a decrease in non-radiative recombination sites, which in turn leads to improved device performance. utoledo.edu The optimization of the additive concentration is crucial, as excessive amounts can disrupt the perovskite structure and negatively impact performance.

The presence of the phosphonium salt can also passivate charge traps at the grain boundaries, further enhancing the electronic properties of the perovskite film. This passivation effect is crucial for achieving high-efficiency solar cells.

Impact on Device Performance Parameters

The improvements in film morphology and crystallinity directly translate into enhanced device performance parameters. Research on perovskite solar cells incorporating tetrabutylphosphonium iodide (B₄PI) has shown a significant increase in power conversion efficiency (PCE). nih.gov

In a study, the introduction of an optimal concentration of 1.5% B₄PI into a methylammonium (B1206745) lead iodide (MAPbI₃) perovskite solar cell resulted in a notable enhancement of all key photovoltaic parameters. The pristine device exhibited a PCE of 14.0%, which increased to 15.5% with the B₄PI additive. nih.gov This improvement was accompanied by an increase in the open-circuit voltage (VOC) from 947 mV to 957.4 mV, and a rise in the short-circuit current density (JSC) from 22.6 mA/cm² to 23.6 mA/cm². nih.gov The fill factor (FF) also saw an increase from 64.6% to 68.4%. nih.gov These enhancements are attributed to the formation of higher-quality perovskite grains, which leads to more efficient charge extraction and reduced recombination losses within the solar cell. nih.gov

Impact of Tetrabutylphosphonium Iodide (B₄PI) on Perovskite Solar Cell Performance

| Device Configuration | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current Density (JSC) | Fill Factor (FF) |

|---|---|---|---|---|

| Pristine MAPbI₃ | 14.0% | 947 mV | 22.6 mA/cm² | 64.6% |

| MAPbI₃ with 1.5% B₄PI | 15.5% | 957.4 mV | 23.6 mA/cm² | 68.4% |

Data derived from a study on the effects of a tetraalkylphosphonium iodide additive on perovskite solar cell performance. nih.gov

Enhancement of Device Stability against Environmental Factors

A major obstacle to the commercialization of perovskite solar cells is their long-term instability, particularly their degradation upon exposure to environmental factors like humidity. ossila.com The hygroscopic nature of the organic cations in the perovskite structure makes them susceptible to moisture-induced decomposition. ossila.com The incorporation of bulky hydrophobic organic cations, such as tetraalkylphosphonium ions, has been shown to be a promising strategy to enhance the moisture resistance of perovskite films.

Studies on tetrabutylphosphonium iodide have demonstrated that its addition can significantly improve the stability of perovskite solar cells against humidity. When a higher concentration (20%) of B₄PI was incorporated, the resulting perovskite solar cell retained 80% of its initial efficiency after 200 hours of exposure to ambient conditions. nih.gov This protective effect is attributed to the formation of a 2D perovskite layer on the surface of the 3D perovskite. This 2D capping layer acts as a hydrophobic barrier, preventing the ingress of water molecules and thus protecting the underlying 3D perovskite from degradation. nih.gov The large and bulky nature of the tetraalkylphosphonium cation plays a crucial role in forming this protective layer.

Mitigation of Ionic Migration Phenomena

Ionic migration within the perovskite crystal lattice is a significant intrinsic instability factor that leads to hysteresis in the current-voltage characteristics and contributes to the degradation of device performance over time. researchgate.netsemanticscholar.org This phenomenon involves the movement of mobile ions, particularly iodide ions, under the influence of an electric field. researchgate.net

The introduction of large organic cations, such as tetraalkylphosphonium ions, can help to mitigate this ionic migration. While direct studies on this compound are scarce, the principle is that these bulky cations can be incorporated into the perovskite lattice or accumulate at the grain boundaries. Their large size can physically block the pathways for ion migration, effectively "locking" the mobile ions in place. uni-stuttgart.de

Furthermore, the phosphonium cation can passivate iodide vacancies, which are common defects in the perovskite crystal structure and are known to facilitate ion migration. By filling these vacancies, the activation energy for ion migration is increased, thus suppressing the movement of ions. This reduction in ionic migration leads to improved operational stability and reduced hysteresis in the photovoltaic devices. uni-stuttgart.de

Phosphonium Iodides as Organic Structure-Directing Agents (OSDA) in Zeolite Synthesis

Zeolites are crystalline aluminosilicates with well-defined microporous structures that are widely used as catalysts and adsorbents in various industrial processes. The synthesis of zeolites with specific framework topologies is often achieved through the use of organic structure-directing agents (OSDAs). mdpi.com These organic molecules, typically quaternary ammonium or phosphonium ions, act as templates around which the inorganic framework of the zeolite crystallizes. mdpi.com

Tetraalkylphosphonium cations, including by extension this compound, are effective OSDAs in the synthesis of zeolites. The size and shape of the phosphonium cation play a crucial role in determining the pore structure and topology of the final zeolite product. mdpi.com The organic cation is occluded within the pores of the growing zeolite crystal, directing the arrangement of the silicate (B1173343) and aluminate tetrahedral units. mdpi.com

The use of different phosphonium salts as OSDAs allows for the targeted synthesis of zeolites with desired properties for specific catalytic applications. For example, the use of modular OSDAs based on phosphazenes has enabled the synthesis of the elusive boggsite zeolite, which possesses intersecting 10- and 12-ring channels, making it promising for catalysis in industrially relevant reactions. nih.gov The versatility in the design of phosphonium-based OSDAs provides a powerful tool for the discovery and synthesis of novel zeolite structures. nih.gov

Environmental Fate and Degradation Studies of Tetraethylphosphonium Iodide

Biodegradation Pathways and Rates

Studies on alkyltrimethylammonium salts have shown that biodegradation proceeds through the formation of tertiary, secondary, and primary amines, which are then further mineralized. By analogy, tetraethylphosphonium iodide could potentially be biodegraded to triethylphosphine (B1216732) oxide, which may then undergo further degradation. The rate of biodegradation is expected to be influenced by several factors, including the concentration of the compound, the presence of acclimated microbial populations, temperature, and the availability of other nutrient sources. The presence of longer alkyl chains in other QPSs has been shown to influence their antimicrobial properties, which could in turn affect the microbial communities responsible for degradation.

Interactive Data Table: Postulated Aerobic Biodegradation Pathway of Tetraethylphosphonium Cation

| Step | Proposed Intermediate | Potential Subsequent Products |

| 1 | Triethylphosphine oxide | Diethylphosphine oxide, Acetaldehyde |

| 2 | Diethylphosphine oxide | Ethylphosphine oxide, Ethanol (B145695) |

| 3 | Ethylphosphine oxide | Phosphine (B1218219), Acetic Acid |

| 4 | Phosphine | Phosphate |

This table represents a hypothetical degradation pathway based on the biodegradation of analogous compounds and requires experimental validation for this compound.

Mobility and Adsorption/Desorption Characteristics in Environmental Matrices

The mobility of this compound in the environment will be dictated by the adsorption and desorption behavior of its constituent ions: the tetraethylphosphonium cation and the iodide anion.

Tetraethylphosphonium Cation: As a cationic species, the tetraethylphosphonium ion is expected to adsorb to negatively charged components of soil and sediment, such as clay minerals and organic matter. This electrostatic interaction would reduce its mobility in the subsurface environment. The extent of adsorption will depend on soil properties like cation exchange capacity (CEC), organic matter content, and pH.

Iodide Anion: The iodide anion is generally considered to be mobile in the environment. However, its transport can be retarded by adsorption to soil organic matter and certain metal oxides. The adsorption of iodide is pH-dependent, with greater adsorption generally observed under more acidic conditions.

Research on other quaternary phosphonium (B103445) compounds has indicated a tendency to sorb onto sediment particles, suggesting that this compound may also exhibit limited mobility in aquatic systems.

Interactive Data Table: Factors Influencing the Mobility of this compound in Environmental Matrices

| Environmental Matrix | Key Influencing Factors | Expected Mobility of Tetraethylphosphonium Cation | Expected Mobility of Iodide Anion |

| Sandy Soil | Low clay and organic matter content | High | High |

| Clay Soil | High cation exchange capacity | Low | Moderate to High |

| Organic-Rich Soil | High organic matter content | Low to Moderate | Low to Moderate |

| Surface Water | Presence of suspended solids | Moderate (partitioning to solids) | High |

| Sediment | High organic matter and clay content | Low | Moderate |

Assessment of Environmental Persistence and Transport Potential

Based on the limited available information and the properties of analogous compounds, this compound is expected to be moderately persistent in the environment. Its primary mode of degradation is likely to be biodegradation, although the rates are currently unknown. Hydrolysis and direct photodegradation are not expected to be significant removal mechanisms.

Q & A

Q. What are the critical parameters for optimizing the synthesis of tetraethylphosphonium iodide to maximize purity and yield?

Methodological Answer: Key variables include reaction stoichiometry (e.g., molar ratios of triphenylphosphine to alkyl halides), solvent polarity, reaction temperature (typically 60–100°C), and duration (12–24 hours). Post-synthesis purification via recrystallization in ethanol/water mixtures is essential. Characterization via H/P NMR and elemental analysis validates purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) resolves cation-anion packing and bond angles (e.g., P–C bond lengths ~1.8 Å). Complementary techniques include FTIR (to confirm iodide counterion absorption bands at ~200 cm) and C NMR for alkyl chain conformation analysis. Cross-referencing with databases like Cambridge Structural Database ensures accuracy .

Q. How should researchers ensure reproducibility in synthesizing this compound across laboratories?

Methodological Answer: Standardize reagent sources (e.g., anhydrous alkyl halides), control moisture via inert atmospheres (N/Ar), and document procedural details (e.g., cooling rates during crystallization). Interlaboratory validation using shared protocols minimizes variability .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound be systematically resolved?

Methodological Answer: Conduct controlled experiments under identical conditions (e.g., DSC for melting point analysis at 2°C/min heating rates). Assess purity via HPLC-UV and address polymorphic variations (e.g., solvent-mediated crystallization). Meta-analyses of literature data should account for measurement methodologies (e.g., open vs. sealed capillaries) .

Q. What strategies are effective for studying ionic behavior and charge transport in this compound-based electrolytes?

Methodological Answer: Use electrochemical impedance spectroscopy (EIS) to measure ionic conductivity (σ ≈ 10–10 S/cm) and correlate with temperature via Arrhenius plots. Pair with molecular dynamics simulations to model ion-pair dissociation dynamics. Comparative studies with analogous ammonium salts can reveal structure-property trends .

Q. How can researchers design hybrid materials with this compound to enhance functional performance (e.g., in catalysis or photovoltaics)?

Methodological Answer: Screen complementary components (e.g., perovskites, polymers) for synergistic effects using design of experiments (DoE). For photovoltaics, optimize interfacial layers via spin-coating parameters (e.g., rpm, solvent annealing) and characterize with UV-vis spectroscopy and hole mobility measurements (e.g., space-charge-limited current method) .

Q. What analytical approaches resolve contradictions in thermal stability data for this compound derivatives?

Methodological Answer: Perform coupled TGA-DSC under controlled atmospheres (N vs. air) to distinguish decomposition pathways (e.g., iodide loss vs. cation degradation). Isothermal gravimetric analysis at 150–200°C quantifies stability thresholds. Cross-validate with mass spectrometry to identify volatile byproducts .

Methodological Best Practices

- Data Contradiction Analysis : Use multivariate regression to isolate variables (e.g., solvent purity, humidity) causing divergent results. Public repositories (e.g., Figshare) enable data transparency .

- Ethical Reporting : Adhere to CRediT taxonomy for authorship roles and cite structural data from peer-reviewed crystallography reports (e.g., Acta Crystallographica) .

- Open Science : Share synthetic protocols and raw diffraction data via platforms like Zenodo to facilitate replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.